molecular formula C13H16O3 B1299006 4-Oxo-4-(4-propylphenyl)butanoic acid CAS No. 57821-78-0

4-Oxo-4-(4-propylphenyl)butanoic acid

Cat. No. B1299006
CAS RN: 57821-78-0
M. Wt: 220.26 g/mol
InChI Key: ARAPWKABKMIXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Oxo-4-(4-propylphenyl)butanoic acid is a derivative of butanoic acid with a ketone and a propylphenyl group attached to the fourth carbon atom. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their chemical properties, which can be used to infer potential characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of butanoic acid derivatives with various reagents. For instance, the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid involves the reaction of a butanoic acid derivative with antipyrin to yield a corresponding butanoic acid compound . Similarly, the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid is achieved using aqueous HBr without the need for organic solvents or phase transfer catalysis . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of butanoic acid derivatives can be complex, with various functional groups influencing the overall geometry and interactions within the molecule. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid has been analyzed using single crystal X-ray diffraction, revealing a bent side chain and specific hydrogen bonding patterns that contribute to a three-dimensional supramolecular structure . These structural insights can be valuable when considering the potential molecular geometry and intermolecular interactions of this compound.

Chemical Reactions Analysis

Butanoic acid derivatives can undergo a range of chemical reactions. The reaction of a chloropyridazine derivative with various nucleophiles has been described, showcasing the reactivity of such compounds . Additionally, the oxidation of 4-oxo-4-phenyl butanoic acid by different oxidizing agents has been studied, providing information on the kinetics and thermodynamics of these reactions . These studies suggest that this compound could also participate in similar reactions, depending on the presence of reactive functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanoic acid derivatives are influenced by their molecular structure. For instance, the demethylation process of 4-(4-methoxyphenyl)butanoic acid highlights the mild and efficient conditions under which the physical properties of the compound can be altered to yield a key intermediate . The safety evaluation of a related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, in food contact materials indicates the importance of understanding the migration and interaction of these compounds with other substances . These aspects are crucial for assessing the properties of this compound, especially if it is to be used in practical applications.

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

A study by Ali et al. (2012) demonstrated the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group to facilitate the optical gating of nanofluidic devices based on synthetic ion channels. The research showed how the irradiation of photolabile hydrophobic molecules, used to decorate the inner surface of the channels, leads to the generation of hydrophilic groups. This change allows for the UV-light-triggered permselective transport of ionic species in aqueous solutions through the channels, offering potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Kinetics and Thermodynamics of Oxidation

Vannamuthu et al. (2015) explored the kinetics of oxidation of a similar compound, 4-oxo-4-phenyl butanoic acid, using benzimidazolium fluorochromate in an acetic acid-water medium. The study provides insights into the reaction's order, catalysis by H+ ions, and the significant impact of acetic acid in the solvent medium on the reaction rate. This research contributes to understanding the chemical behavior and potential applications of 4-oxo-4-phenyl butanoic acid in various scientific fields (Vannamuthu et al., 2015).

Microwave-Assisted Synthesis

Uguen et al. (2021) conducted a study on the microwave-assisted synthesis of 4-oxo-2-butenoic acids, which are structurally related to 4-oxo-4-(4-propylphenyl)butanoic acid. These compounds are recognized for their biological activity and versatility as intermediates for further derivatization. The research outlines efficient synthesis methods that yield the desired products across a broad range of substrates, highlighting the compounds' potential in various applications (Uguen et al., 2021).

Biotransformation Studies

Pottier et al. (1978) investigated the biotransformation of a compound similar to this compound, revealing significant species differences in metabolic pathways. This study is pertinent to understanding how different organisms metabolize compounds with similar structures, offering insights into their potential therapeutic applications and environmental impacts (Pottier et al., 1978).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

4-oxo-4-(4-propylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAPWKABKMIXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352390
Record name 4-oxo-4-(4-propylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57821-78-0
Record name 4-oxo-4-(4-propylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.